Cas no 96556-40-0 (Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester)

Technical Introduction: Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester is a specialized ester derivative characterized by its unique branched structure incorporating a phenylmethoxy group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of the 2,2-dimethyl moiety enhances steric stability, while the phenylmethoxy group offers reactivity for further functionalization. Its methyl ester functionality ensures improved solubility in organic solvents, facilitating handling in laboratory settings. The compound’s structural features make it a versatile building block for targeted synthesis, particularly where controlled steric and electronic properties are required.
Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester structure
96556-40-0 structure
Product Name:Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester
CAS No:96556-40-0
MF:C13H18O3
MW:222.280224323273
CID:751390
PubChem ID:59267989
Update Time:2025-10-30

Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester
    • methyl 2,2-dimethyl-3-phenylmethoxypropanoate
    • methyl 3-(benzyloxy)-2,2-dimethylpropanoate
    • SCHEMBL1691112
    • 3-Benzyloxy-2,2-dimethylpropionic acid methyl ester
    • FT-0707330
    • Methyl 2,2-dimethyl-3-(phenylmethoxy)propanoate
    • 3-benzyloxy-2,2-dimethyl-propionic acid methyl ester
    • AKOS018178959
    • A1-27044
    • BDGQTIDXLCJQJM-UHFFFAOYSA-N
    • 96556-40-0
    • DTXSID30731411
    • Inchi: 1S/C13H18O3/c1-13(2,12(14)15-3)10-16-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
    • InChI Key: BDGQTIDXLCJQJM-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)CC(C(=O)OC)(C)C

Computed Properties

  • Exact Mass: 222.125594432g/mol
  • Monoisotopic Mass: 222.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5Ų

Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester Pricemore >>

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Additional information on Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester

Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester (CAS No. 96556-40-0): A Comprehensive Overview

Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester, identified by its CAS number 96556-40-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of esters and exhibits a unique structural configuration that makes it of particular interest for various applications, including synthetic chemistry and potential therapeutic uses.

The molecular structure of Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester consists of a propanoic acid backbone with modifications that enhance its chemical properties. The presence of two methyl groups at the 2-position and a phenylmethoxy group at the 3-position contributes to its distinct reactivity and functionality. This structural arrangement not only influences its physical and chemical properties but also opens up diverse possibilities for its application in chemical synthesis and drug development.

In recent years, there has been a growing interest in the development of novel compounds that can serve as intermediates in the synthesis of more complex molecules. Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester has emerged as a valuable building block in this context. Its unique structure allows for selective modifications at multiple sites, making it a versatile precursor for the synthesis of various pharmacologically active agents.

The pharmaceutical industry is continuously seeking innovative compounds that can address unmet medical needs. The structural features of Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester make it a promising candidate for further exploration in drug discovery. Researchers have been investigating its potential as an intermediate in the synthesis of novel therapeutic agents targeting various diseases. The compound's ability to undergo selective reactions under controlled conditions enhances its utility in medicinal chemistry.

One of the most compelling aspects of Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester is its role in the development of bioactive molecules. The phenylmethoxy group introduces a hydrophobic moiety that can interact with biological targets, while the ester functionality provides stability and solubility characteristics suitable for formulation into drugs. These properties make it an attractive candidate for further investigation in the design of new drugs.

The synthesis of Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methodologies often involve catalytic processes that enhance efficiency and minimize byproduct formation. The development of such synthetic routes is crucial for the practical application of this compound in pharmaceutical research.

In addition to its pharmaceutical applications, Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester has shown promise in other areas of chemical research. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic strategies. Researchers are exploring its use as a ligand in coordination chemistry and as a substrate for enzymatic studies. These investigations contribute to our fundamental understanding of chemical transformations and may lead to new applications.

The safety and handling of Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester are important considerations in its use. While it is not classified as a hazardous material under standard regulations, proper handling procedures should be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. These precautions are essential for maintaining a safe working environment while conducting research or industrial processes involving this compound.

The future prospects for Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester are bright given its versatility and potential applications. Ongoing research is expected to uncover new uses for this compound in both academic and industrial settings. As our understanding of its properties continues to grow, so too will its role in advancing chemical and pharmaceutical sciences.

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